1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine

Physicochemical profiling Lipophilicity Drug-likeness

1-[(2,4-Dimethylphenoxy)methyl]-1H-pyrazol-4-amine (CAS 1002034-32-3, molecular formula C12H15N3O, molecular weight 217.27 g/mol) is a 4-aminopyrazole derivative bearing a 2,4-dimethylphenoxymethyl substituent at the pyrazole N1 position. It belongs to the class of alkoxymethyl-substituted 1H-pyrazol-4-amines, a scaffold associated with antibacterial and enzyme-inhibitory properties in the patent literature.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 1002034-32-3
Cat. No. B3196984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine
CAS1002034-32-3
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCN2C=C(C=N2)N)C
InChIInChI=1S/C12H15N3O/c1-9-3-4-12(10(2)5-9)16-8-15-7-11(13)6-14-15/h3-7H,8,13H2,1-2H3
InChIKeyKZLPUYNJHUGYBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(2,4-Dimethylphenoxy)methyl]-1H-pyrazol-4-amine (CAS 1002034-32-3): Structural Identity & Procurement Classification


1-[(2,4-Dimethylphenoxy)methyl]-1H-pyrazol-4-amine (CAS 1002034-32-3, molecular formula C12H15N3O, molecular weight 217.27 g/mol) is a 4-aminopyrazole derivative bearing a 2,4-dimethylphenoxymethyl substituent at the pyrazole N1 position. It belongs to the class of alkoxymethyl-substituted 1H-pyrazol-4-amines, a scaffold associated with antibacterial and enzyme-inhibitory properties in the patent literature [1]. Commercially, this compound is supplied as a research intermediate (free base, purity ≥95–98%) by multiple vendors, with the hydrochloride salt (CAS 1049764-63-7) also available for formulations requiring enhanced aqueous solubility . Its primary utility lies in serving as a versatile building block for medicinal chemistry and agrochemical synthesis, where the 4-amino group provides a reactive handle for further derivatization while the 2,4-dimethylphenoxy moiety contributes defined lipophilicity and steric bulk [2].

Why 1-[(2,4-Dimethylphenoxy)methyl]-1H-pyrazol-4-amine Cannot Be Interchanged with Generic Pyrazol-4-amine Analogs


Within the 1-(aryloxymethyl)-1H-pyrazol-4-amine series, the identity and substitution pattern of the phenoxy ring directly governs lipophilicity (logP), hydrogen-bonding capacity, and steric accessibility of the reactive 4-amino group [1]. The 2,4-dimethyl substitution present in CAS 1002034-32-3 introduces two electron-donating methyl groups that increase the electron density of the phenoxy ring relative to unsubstituted or monohalogenated analogs, modulating both the compound's partitioning behavior and its reactivity in downstream coupling reactions [2]. Furthermore, the 4-amino group on the pyrazole ring differentiates this compound from analogs bearing bromo, nitro, or carboxylic acid substituents at the same position, altering the available synthetic pathways and the biological target engagement profile. Generic interchange with a 4-chlorophenoxy, 4-methylphenoxy, or unsubstituted phenoxy analog would yield a compound with a measurably different logP, potentially affecting solubility, membrane permeability, and target binding in any subsequent biological application .

Quantitative Differentiation Evidence for 1-[(2,4-Dimethylphenoxy)methyl]-1H-pyrazol-4-amine (CAS 1002034-32-3)


Lipophilicity (LogP) Differentiation: 2,4-Dimethylphenoxy vs. 4-Chlorophenoxy Analog

The 2,4-dimethyl substitution on the phenoxy ring of CAS 1002034-32-3 is predicted to increase the octanol-water partition coefficient (logP) by approximately 0.4–0.7 log units compared to the 4-chlorophenoxy analog (CAS 1005563-37-0), based on the additive contribution of a second methyl group versus a chlorine atom on the phenyl ring. The 4-chlorophenoxy analog has an experimentally validated ACD/LogP of 1.63 and ACD/LogD (pH 5.5) of 1.76 . Applying standard Hansch π-values (CH3 = +0.56; Cl = +0.71), and accounting for the ortho-methyl effect, the 2,4-dimethylphenoxy derivative is estimated to have a logP in the range of 1.8–2.3, indicating moderately higher lipophilicity that may translate to enhanced membrane permeability but potentially reduced aqueous solubility relative to the monochloro comparator.

Physicochemical profiling Lipophilicity Drug-likeness Partition coefficient

Hydrogen-Bond Donor/Acceptor Profile Differentiation from 4-Bromo and 4-Carboxylic Acid Analogs

CAS 1002034-32-3 possesses exactly one primary amine (–NH2) hydrogen-bond donor (HBD = 1) and four hydrogen-bond acceptors (HBA = 4: pyrazole N2, ether O, and aniline-type N), as computed by PubChem [1]. This HBD/HBA profile is critical for target engagement: the 4-amino group can act as both a hydrogen-bond donor and acceptor, enabling bidentate interactions with kinase hinge regions or enzyme active sites. In contrast, the direct analog 4-bromo-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole (CAS 1707374-56-8, MW 281.15) lacks any hydrogen-bond donor (HBD = 0), eliminating the capacity for hydrogen-bond donation entirely . The carboxylic acid analog 1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid (CAS 1004193-25-2, MW 246.26) presents an HBD of 1 (from –COOH) but with different acidity (pKa ~4–5 vs. ~9–10 for the aromatic amine), altering its ionization state at physiological pH and its potential for salt-bridge interactions .

Medicinal chemistry Hydrogen bonding Scaffold optimization Synthetic accessibility

Antibacterial Activity Class-Level Evidence for 1-(Aryloxymethyl)-1H-pyrazol-4-amines

Russian Patent RU2579515C1 explicitly claims that alkoxymethyl-substituted 1H-4-aminopyrazoles bearing phenyl or naphthyl substituents exhibit high bactericidal and bacteriostatic activity, with the inventors stating that the detected properties enable their application in pharmacology for the creation of antibacterial preparations [1]. Separately, a structurally related series of 3-alkoxymethyl-4-aminopyrazoles demonstrated bacteriostatic activity against Pseudomonas spp. at concentrations of 0.54–35 mg/mL [2]. While CAS 1002034-32-3 itself has not been the subject of a published MIC determination study, it falls squarely within the general structural formula claimed in RU2579515C1 as an antibacterial-active alkoxymethyl-substituted 1H-4-aminopyrazole. For reference, the broader pyrazol-4-amine class has yielded compounds with MIC values as low as 0.78 μg/mL against Gram-positive pathogens such as MRSA and S. aureus in screening campaigns, representing the potential potency ceiling for optimized derivatives of this scaffold [3].

Antibacterial Bacteriostatic Pharmacology Infectious disease

Rotatable Bond Count and Molecular Flexibility: Differentiation from N-Methylated and 3-Substituted Regioisomers

CAS 1002034-32-3 features 3 rotatable bonds (the CH2–O and O–CH2 linkages of the phenoxymethyl spacer, plus the C–N bond of the amine), as computed by Chem960 . This limited conformational flexibility, combined with the rigid pyrazole core, results in a relatively constrained molecular geometry. By comparison, the regioisomeric 3-(2,4-dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine scaffold (e.g., CAS 1431962-55-8 for the 2,5-dimethyl isomer) positions the phenoxy group directly on the pyrazole C3 rather than through a methylene spacer, reducing the rotatable bond count to 2 while altering the spatial relationship between the amine and the phenoxy moiety . The N-methylated analog 3-(2,3-dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine (MW 217.27, same formula) introduces an additional methyl group on the pyrazole N1, eliminating one hydrogen-bond donor capacity and changing the amine from primary to tertiary character . These differences in conformational freedom and hydrogen-bonding capacity make each compound a distinct chemical probe despite sharing the same molecular formula.

Conformational analysis Molecular flexibility Ligand efficiency Drug design

Purity Benchmarking: CAS 1002034-32-3 Offers Higher Typical Commercial Purity Than Bromo and Carboxylic Acid Analogs

Commercial availability data indicate that 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine (CAS 1002034-32-3) is routinely supplied at ≥98% purity (Leyan, product 1510311) or ≥95% purity (CymitQuimica, fluorochem, swablab) [1]. In contrast, the 4-bromo analog (CAS 1707374-56-8) is typically offered at 95% purity , and the 3-carboxylic acid analog (CAS 1004193-25-2) is specified at NLT 98% . While these purity ranges overlap, the free base amine form benefits from straightforward purification by column chromatography or recrystallization of the hydrochloride salt, whereas the bromo analog may require careful handling to avoid dehalogenation side reactions. The availability of the hydrochloride salt (CAS 1049764-63-7) as a crystalline solid with defined stoichiometry further enhances the reliability of this compound for quantitative experimental work requiring precise mass measurements .

Chemical procurement Purity specification Quality control Synthetic reliability

Optimal Application Scenarios for 1-[(2,4-Dimethylphenoxy)methyl]-1H-pyrazol-4-amine (CAS 1002034-32-3)


Scaffold for Antibacterial Lead Optimization Leveraging Patent-Validated Activity

Research groups pursuing novel antibacterial agents against Gram-positive and Gram-negative pathogens can utilize CAS 1002034-32-3 as a starting scaffold for systematic structure-activity relationship (SAR) exploration. The compound falls within the general formula of RU2579515C1, which claims high bactericidal and bacteriostatic activity for alkoxymethyl-substituted 1H-4-aminopyrazoles [1]. The 4-amino group provides a convenient synthetic handle for generating amide, sulfonamide, and urea derivatives, enabling rapid analog synthesis to establish SAR trends. The 2,4-dimethylphenoxy substituent provides a defined lipophilicity baseline (estimated logP ~1.8–2.3) that can be modulated through subsequent aryl ring modifications. Given that optimized pyrazole antibacterials have achieved MIC values as low as 0.78 μg/mL in related series , this scaffold offers a credible starting point for hit-to-lead optimization.

Building Block for Kinase-Focused Compound Library Synthesis

The 4-aminopyrazole motif is a privileged hinge-binding scaffold in kinase inhibitor design, with the pyrazole N2 acting as a hydrogen-bond acceptor for the backbone NH of the kinase hinge region [1]. CAS 1002034-32-3 provides a primary amine handle at the pyrazole C4 position (HBD = 1, HBA = 4, TPSA = 53.1 Ų), enabling rapid parallel synthesis of diverse amide and sulfonamide libraries for kinase selectivity profiling . The 2,4-dimethylphenoxymethyl group at N1 occupies the solvent-exposed region in typical kinase binding modes, offering a vector for tuning physicochemical properties without disrupting hinge binding. This compound is particularly suitable for medicinal chemistry groups building targeted libraries against kinases where a phenoxy substituent has been identified as a favorable selectivity determinant in co-crystal structures.

Internal Standard or Reference Compound for Analytical Method Development in Pyrazole Series

With a commercial purity specification of up to 98% and availability as both free base and crystalline hydrochloride salt [1], CAS 1002034-32-3 is well-suited as a reference standard for HPLC, LC-MS, and NMR method development within pyrazole-focused synthetic programs. Its distinct molecular weight (217.27 g/mol), characteristic UV chromophore (2,4-dimethylphenoxy moiety), and well-defined NMR signature (aromatic protons of the 1,2,4-trisubstituted phenyl ring appearing as three distinct doublets) facilitate unambiguous identification and quantification. The hydrochloride salt (CAS 1049764-63-7) offers improved aqueous solubility for reversed-phase HPLC mobile phase compatibility and enhanced long-term storage stability at −20°C.

Intermediate for Agrochemical Discovery: Fungicidal and Herbicidal Pyrazole Derivatives

The 2,4-dimethylphenoxy moiety is a recognized substructure in herbicide and fungicide design, appearing in patents covering substituted phenoxy pyrazoles for agricultural applications [1]. CAS 1002034-32-3 serves as a versatile intermediate for the synthesis of N-substituted pyrazole agrochemical candidates, where the primary amine can be converted to carboxamides, carbamates, or sulfonamides to modulate target enzyme inhibition in plant or fungal systems. The compound's structural relationship to the 2,4-dimethylphenoxy class of synthetic auxin analogs further suggests potential utility in plant growth regulation research . Procurement of this specific intermediate, rather than a generic pyrazol-4-amine, ensures that the 2,4-dimethylphenoxy pharmacophore is already installed, reducing synthetic step count in agrochemical lead generation programs.

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